molecular formula C13H13N3O4S B2513781 Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate CAS No. 1774900-81-0

Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate

Cat. No.: B2513781
CAS No.: 1774900-81-0
M. Wt: 307.32
InChI Key: XDUDBRFFYIJYIM-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate is a chemical compound of interest in discovery chemistry and pharmaceutical development. Its molecular structure, featuring a sulfonamide-linked pyridine and a benzoate ester, makes it a valuable scaffold or intermediate for synthesizing more complex molecules. Compounds with sulfonamide groups are frequently explored for their potential to interact with enzyme active sites, leading to applications as protease inhibitors or modulators of various biological targets . The presence of the ester functional group also offers a handle for further synthetic modification, making this reagent a versatile building block in medicinal chemistry programs. This product is intended for research applications as a key intermediate. Potential research applications could include the development of inhibitors for enzymatic targets such as dipeptidyl peptidase IV (DPP-4) for metabolic diseases , or compounds with antagonistic activity against targets like TRPM8 for potential use in pain, respiratory, or urinary conditions . It may also serve as a precursor in the synthesis of active pharmaceutical ingredients (APIs) or their related impurities and metabolites, which are critical for analytical testing and quality control during drug development . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-[(3-sulfamoylpyridin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-20-13(17)9-4-6-10(7-5-9)16-12-11(21(14,18)19)3-2-8-15-12/h2-8H,1H3,(H,15,16)(H2,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUDBRFFYIJYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate typically involves the following steps:

    Formation of the Aminosulfonyl Intermediate: The initial step involves the reaction of 3-aminopyridine with a sulfonyl chloride to form 3-(aminosulfonyl)pyridine.

    Coupling Reaction: The intermediate is then coupled with 4-aminobenzoic acid under appropriate conditions to form the desired product. This step often requires the use of coupling agents such as carbodiimides.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate has diverse applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with the active site of enzymes, thereby inhibiting their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (CAS 641569-94-0)

  • Structural Differences: Replaces the aminosulfonyl-pyridine moiety with a pyridinylpyrimidinylamino group and substitutes the methyl ester with a carboxylic acid.
  • The pyrimidine ring introduces additional hydrogen-bonding sites, which may alter target binding affinity .

Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (CAS 641569-97-3)

  • Structural Differences: Shares the pyridinylpyrimidinylamino group but uses an ethyl ester instead of a methyl ester.
  • Similarities in synthesis (e.g., reductive alkylation methods using NaBH4/AcOH) suggest shared reactivity profiles .

[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate (CAS 756869-50-8)

  • Structural Differences : Incorporates a dichloro-methylpyridine group and an isoindole-1,3-dione moiety.
  • The isoindole-dione group may confer fluorescence properties or alter π-π stacking interactions .

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Core Structure Differences Functional Group Impact Similarity Score
Methyl 4-{[3-(Aminosulfonyl)pyridin-2-yl]amino}benzoate Reference compound: Pyridine-aminosulfonyl, methyl ester Balanced solubility/reactivity
641569-94-0 Pyridinylpyrimidinylamino, carboxylic acid Enhanced hydrophilicity 0.77
641569-97-3 Pyridinylpyrimidinylamino, ethyl ester Higher lipophilicity 0.73
756869-50-8 Dichloro-pyridine, isoindole-dione Electrophilic reactivity N/A

Biological Activity

Overview

Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate is an organic compound with significant biochemical properties. It features a benzoate ester linked to a pyridine ring via an aminosulfonyl group, making it a candidate for various biological applications. This article explores its biological activity, focusing on its interactions with enzymes, potential therapeutic uses, and relevant research findings.

This compound exhibits notable interactions with various enzymes involved in metabolic processes. Key properties include:

  • Enzyme Interactions : This compound can interact with enzymes responsible for sulfonation and methylation, which are crucial for detoxification pathways. The binding often leads to inhibition or activation of these enzymes, influencing metabolic outcomes.
  • Mechanism of Action : The compound may form covalent bonds with the active sites of enzymes, thereby altering their activity. For instance, it has been noted to inhibit sulfonamide enzymes, impacting the sulfonation pathway significantly.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that derivatives of this compound can exhibit antibacterial and antifungal activities, making them valuable in pharmaceutical applications.

Antitumor Activity

Research has shown that compounds similar to this compound demonstrate antitumor properties. For example, some derivatives have been tested against various cancer cell lines, revealing significant cytotoxic effects. This suggests that the compound could serve as a lead structure for developing new anticancer agents.

Case Studies

  • Cytotoxicity Studies : A study investigating the cytotoxic effects of related compounds on MCF-7 and MDA-MB-231 breast cancer cell lines found that certain derivatives exhibited marked toxicity, particularly in the presence of halogen substituents. These findings suggest that structural modifications can enhance biological activity .
  • Antifungal Activity : Another research effort evaluated the antifungal efficacy of various derivatives against common phytopathogenic fungi. Results indicated that certain modifications to the base structure could improve antifungal potency, highlighting the importance of structure-activity relationships (SAR) in drug design .

Table 1: Biological Activities of this compound Derivatives

Compound DerivativeActivity TypeTarget Organism/Cell LineIC50 (µM)
Compound AAntibacterialE. coli15
Compound BAntifungalC. albicans10
Compound CAntitumorMCF-75
Compound DAntitumorMDA-MB-2318

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